
Mono-(4-methyl-7-oxooctyl)phthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mono-(4-methyl-7-oxooctyl)phthalate is a chemical compound with the molecular formula C17H22O5 and a molecular weight of 306.35 g/mol . It is a phthalate ester, which is commonly used as a plasticizer in various industrial applications. This compound is known for its hydrophobic and lipophilic properties, making it soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mono-(4-methyl-7-oxooctyl)phthalate typically involves the esterification of phthalic anhydride with 4-methyl-7-oxooctanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation, extraction, and chromatography to ensure high purity and yield .
化学反应分析
Types of Reactions
Mono-(4-methyl-7-oxooctyl)phthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
科学研究应用
Mono-(4-methyl-7-oxooctyl)phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of polymers and resins.
Biology: Studied for its effects on cellular processes and as a potential endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic properties.
Industry: Utilized in the manufacturing of flexible PVC products, coatings, and adhesives
作用机制
The mechanism of action of Mono-(4-methyl-7-oxooctyl)phthalate involves its interaction with cellular receptors and enzymes. As a phthalate ester, it can disrupt endocrine functions by mimicking or inhibiting natural hormones. It interferes with nuclear receptors in various neural structures, affecting brain functions and potentially leading to neurological disorders . The compound’s lipophilic nature allows it to easily penetrate cell membranes and interact with intracellular targets .
相似化合物的比较
Similar Compounds
- Mono-isononyl phthalate (MiNP)
- Di-isononyl phthalate (DiNP)
- Mono-2-ethylhexyl phthalate (MEHP)
- Di-2-ethylhexyl phthalate (DEHP)
Uniqueness
Mono-(4-methyl-7-oxooctyl)phthalate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its hydrophobic and lipophilic nature makes it particularly suitable for applications requiring high solubility in organic solvents and compatibility with various polymers . Additionally, its potential as an endocrine disruptor and its effects on neurological processes set it apart from other phthalate esters .
属性
CAS 编号 |
936022-00-3 |
|---|---|
分子式 |
C17H22O5 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
2-(4-methyl-7-oxooctoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C17H22O5/c1-12(9-10-13(2)18)6-5-11-22-17(21)15-8-4-3-7-14(15)16(19)20/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,19,20) |
InChI 键 |
UFUNVAIKYOYYBB-UHFFFAOYSA-N |
SMILES |
CC(CCCC1=C(C(=CC=C1)C(=O)[O-])C(=O)[O-])CCC(=O)C |
规范 SMILES |
CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)CCC(=O)C |
同义词 |
1,2-Benzenedicarboxylic Acid 1-(4-Methyl-7-oxooctyl) Ester; (7-oxo-MMOP), 7-oxo-MiNP; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


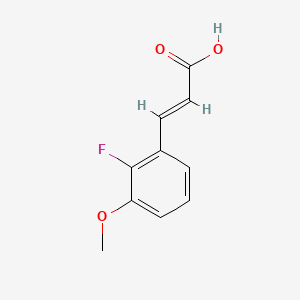
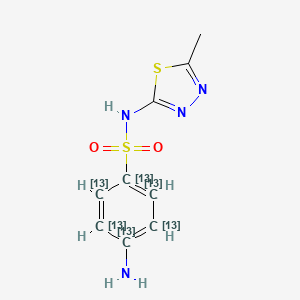
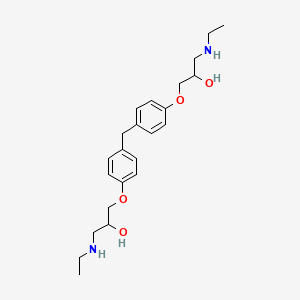
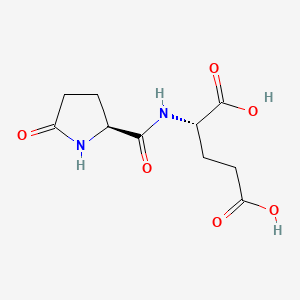


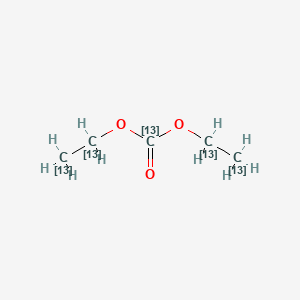
![(4R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one](/img/structure/B566047.png)
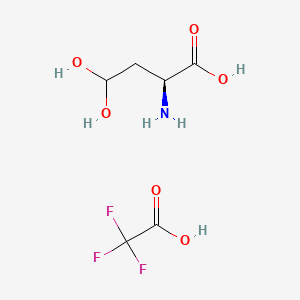
![1,2-Bis[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethane](/img/structure/B566051.png)
![N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide](/img/structure/B566053.png)
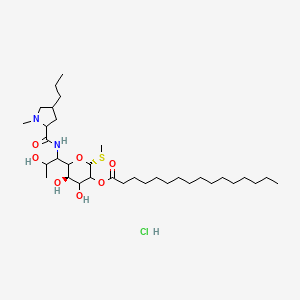

![(E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one](/img/structure/B566058.png)
